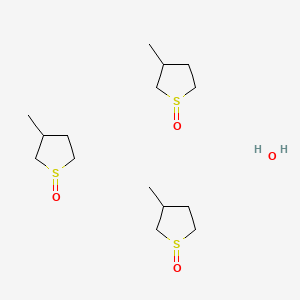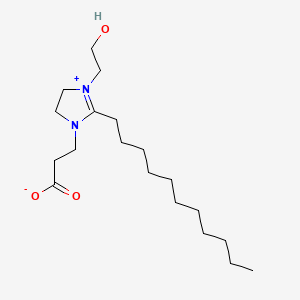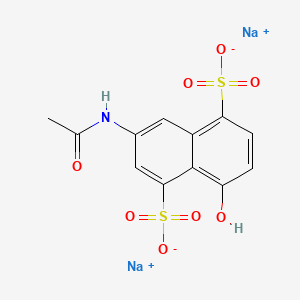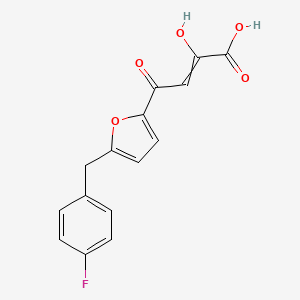
2-Butenoic acid, 4-(5-((4-fluorophenyl)methyl)-2-furanyl)-2-hydroxy-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 4-(5-((4-fluorophenyl)methyl)-2-furanyl)-2-hydroxy-4-oxo- is a complex organic compound with significant potential in various fields of scientific research. This compound features a unique structure that includes a butenoic acid backbone, a fluorophenyl group, and a furan ring, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-(5-((4-fluorophenyl)methyl)-2-furanyl)-2-hydroxy-4-oxo- can be achieved through microwave-assisted aldol condensation between methyl ketone derivatives and glyoxylic acid. This method provides the desired product in moderate to excellent yields for a wide range of substrates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the microwave-assisted aldol condensation process for large-scale production. This would include scaling up the reaction conditions and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 4-(5-((4-fluorophenyl)methyl)-2-furanyl)-2-hydroxy-4-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
2-Butenoic acid, 4-(5-((4-fluorophenyl)methyl)-2-furanyl)-2-hydroxy-4-oxo- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme interactions and metabolic pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Butenoic acid, 4-(5-((4-fluorophenyl)methyl)-2-furanyl)-2-hydroxy-4-oxo- exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group and furan ring play crucial roles in binding to enzymes or receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Crotonic acid:
Isocrotonic acid:
3-Butenoic acid: This compound has a similar structure but with the double bond located at a different position.
Uniqueness
What sets 2-Butenoic acid, 4-(5-((4-fluorophenyl)methyl)-2-furanyl)-2-hydroxy-4-oxo- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its potential for drug development, while the furan ring adds to its versatility in chemical reactions.
Properties
CAS No. |
280571-46-2 |
|---|---|
Molecular Formula |
C15H11FO5 |
Molecular Weight |
290.24 g/mol |
IUPAC Name |
4-[5-[(4-fluorophenyl)methyl]furan-2-yl]-2-hydroxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C15H11FO5/c16-10-3-1-9(2-4-10)7-11-5-6-14(21-11)12(17)8-13(18)15(19)20/h1-6,8,18H,7H2,(H,19,20) |
InChI Key |
YQLIKHOIOMSJLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(O2)C(=O)C=C(C(=O)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



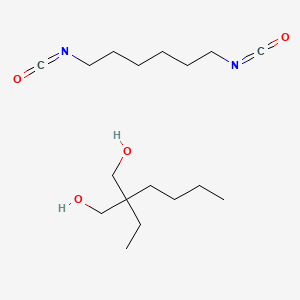
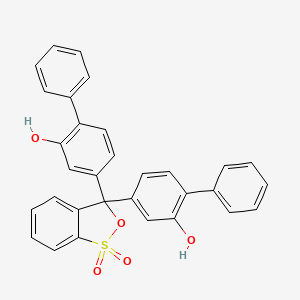
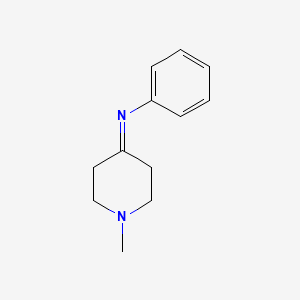
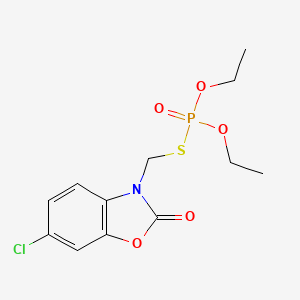
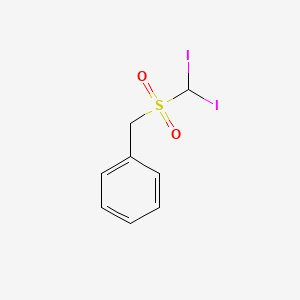

![N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline](/img/structure/B12687489.png)

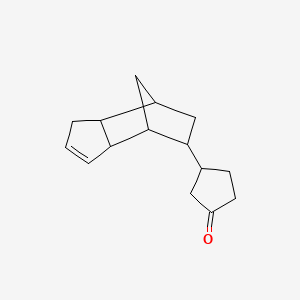
![1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B12687511.png)
